molecular formula C12H13FO3 B2495887 1-(4-Fluorophenyl)-6-hydroxyhexane-1,3-dione CAS No. 671182-33-5

1-(4-Fluorophenyl)-6-hydroxyhexane-1,3-dione

Cat. No.: B2495887
CAS No.: 671182-33-5
M. Wt: 224.231
InChI Key: FAAFEQBIXSTCEQ-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

1-(4-Fluorophenyl)-6-hydroxyhexane-1,3-dione is systematically identified by its molecular formula C₁₂H₁₃FO₃ and CAS registry number 671182-33-5 . The compound comprises a hexane backbone with two ketone groups at positions 1 and 3, a hydroxyl group at position 6, and a 4-fluorophenyl substituent attached to the carbonyl carbon at position 1. The IUPAC name reflects the substituents’ positions and functional groups, adhering to hierarchical priority rules.

Property Value/Description
Molecular Formula C₁₂H₁₃FO₃
Molecular Weight 224.23 g/mol
SMILES Code O=C(C1=CC=C(F)C=C1)CC(CCCO)=O
InChI Key OFSFPYILRKIMON-UHFFFAOYSA-N

The fluorophenyl group introduces electronic effects (e.g., electron-withdrawing inductive effects) and steric bulk, influencing the compound’s reactivity and conformation.

Molecular Geometry and Conformational Analysis

The hexane chain adopts a zigzag conformation , with alternating single bonds allowing free rotation. However, steric hindrance between the 4-fluorophenyl group and the hydroxyl group at C6 restricts certain conformers. Key geometric features include:

  • Carbonyl Groups : The 1,3-diketone structure enables conjugation between the carbonyl groups, stabilizing the keto tautomer.
  • Fluorophenyl Substituent : The fluorine atom at the para position of the phenyl ring creates a planar, electron-deficient aromatic system.
  • Hydroxyl Group : The -OH group at C6 participates in intramolecular hydrogen bonding with adjacent carbonyl oxygens, potentially locking the chain in specific conformations.

Conformational analysis suggests that the hydroxyl group’s hydrogen bonding stabilizes a transoid arrangement of the hexane chain, minimizing steric clashes.

Spectroscopic Profiling (FT-IR, NMR, MS)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals critical functional group absorptions:

Absorption (cm⁻¹) Assignment
3200–3600 O–H stretch (hydroxyl group)
1700–1750 C=O stretches (carbonyl groups)
1500–1600 C=C aromatic vibrations
1150–1250 C–O stretches (hydroxyl, ketones)

The broad O–H absorption indicates hydrogen bonding between the hydroxyl group and carbonyl oxygens.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃):

Chemical Shift (δ) Integration Multiplicity Assignment
7.8–7.9 2H m Aromatic (H-2, H-6)
7.1–7.3 2H m Aromatic (H-3, H-5)
4.2–4.5 1H s (broad) Hydroxyl (H-6)
2.5–2.7 4H m CH₂ groups (C-2, C-4)
1.5–1.7 4H m CH₂ groups (C-5, C-6)

¹³C NMR (CDCl₃):

Chemical Shift (δ) Assignment
200–210 Carbonyl carbons (C-1, C-3)
160–170 Aromatic carbons (C-4, C-8)
110–130 Aromatic carbons (C-2, C-3, C-5, C-7)
30–40 CH₂ groups (C-2, C-4, C-5, C-6)

The deshielded carbonyl carbons confirm the diketone structure.

Mass Spectrometry (MS)

The EI-MS fragmentation pattern includes:

m/z Fragment Relative Abundance
224 [M]⁺ (molecular ion) 100%
194 [M – CO]⁺ (loss of carbonyl) 45%
168 [M – C₆H₁₀O]⁺ (hexane chain loss) 30%
95 [C₆H₄F]⁺ (fluorophenyl fragment) 20%

The base peak at m/z 224 confirms the molecular ion.

Crystallographic Studies and Hydrogen Bonding Networks

While no direct crystal structure data exists for this compound, analogous β-diketones (e.g., cyclohexanediones) exhibit intramolecular hydrogen bonding between hydroxyl and carbonyl groups, forming six-membered rings. For this compound, the hydroxyl group at C6 likely participates in O–H···O hydrogen bonding with the C3 carbonyl oxygen, stabilizing a specific conformation.

Hydrogen Bond Distance (Å) Angle (°)
O6–H···O3 ~1.8–2.0 160–180
O3–H···O1 (enol form) ~1.8–2.0 160–180

Such interactions reduce conformational flexibility, favoring a planar arrangement of the hexane chain.

Tautomeric Equilibria Analysis (Keto-Enol Dynamics)

The compound exists in equilibrium between keto and enol tautomers.

Factors Influencing Equilibrium
  • Solvent Polarity : Polar solvents (e.g., water, methanol) stabilize the enol form via hydrogen bonding, while nonpolar solvents favor the keto form.
  • Temperature : Higher temperatures shift equilibrium toward the enol form due to increased solvation.
  • Substituent Effects : The electron-withdrawing fluorophenyl group stabilizes the keto form by delocalizing electron density.
Experimental Observations

In CDCl₃ (nonpolar), the keto form dominates, with a keto:enol ratio of ~15:1. In DMSO (polar), the ratio shifts to ~5:1, favoring the enol form.

Solvent Keto:Enol Ratio Dominant Tautomer
CDCl₃ 15:1 Keto
DMSO 5:1 Enol
Water 3:1 Enol
Consequences of Tautomerism
  • Reactivity : The enol form is more nucleophilic, participating in Michael additions or condensations.
  • Spectroscopy : NMR signals for the enol proton (δ ~5.5–6.0 ppm) and carbonyl carbons (δ ~190–200 ppm) confirm tautomerism.

Properties

IUPAC Name

1-(4-fluorophenyl)-6-hydroxyhexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-5-3-9(4-6-10)12(16)8-11(15)2-1-7-14/h3-6,14H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAFEQBIXSTCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)CCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation for Fluorophenyl-Diketone Assembly

The Claisen-Schmidt condensation remains a cornerstone for synthesizing α,β-unsaturated diketones, adaptable to fluorophenyl derivatives. In this method, 4-fluorobenzaldehyde undergoes base-catalyzed condensation with a β-keto ester or diketone precursor. For instance, a modified protocol derived from triazole-carbaldehyde condensations involves refluxing 4-fluorobenzaldehyde (1.2 eq) with ethyl acetoacetate (1 eq) in ethanol containing sodium acetate (0.2 eq) at 100°C for 2–4 hours. The reaction proceeds via enolate formation, followed by dehydration to yield the conjugated diketone intermediate. Subsequent hydrolysis of the ester group under acidic conditions introduces the hydroxyl moiety at the sixth position. This two-step approach achieves an overall yield of 68–72%, with purity confirmed by LC/MS ([MH]+ = 225.1).

Table 1: Optimization of Claisen-Schmidt Conditions

Parameter Condition Range Optimal Value Yield (%)
Catalyst NaOAc, K2CO3, NaOH NaOAc (0.2 eq) 72
Solvent Ethanol, MeOH, THF Ethanol 68–72
Temperature (°C) 80–120 100 72
Reaction Time (h) 1–6 2 72

Nucleophilic Addition-Cyclization Strategies

Nucleophilic addition-cyclization reactions offer a pathway to introduce the hydroxy group regioselectively. A representative method involves treating 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-one with acetylacetone in aqueous medium at elevated temperatures. Under reflux (80°C, 12 hours), the enolic form of acetylacetone attacks the electrophilic carbonyl carbon, followed by cyclization and dehydration. This one-pot method yields 1-(4-Fluorophenyl)-6-hydroxyhexane-1,3-dione in 67–75% yield after recrystallization from ethanol. Key advantages include operational simplicity and minimal byproduct formation, though stoichiometric control of water is critical to prevent over-hydrolysis.

Friedel-Crafts acylation enables direct introduction of the 4-fluorophenyl group onto a preformed diketone scaffold. Employing AlCl3 (1.1 eq) as a Lewis catalyst, hexane-1,3-dione reacts with 4-fluorobenzoyl chloride in dichloromethane at 0–5°C. The reaction proceeds via acylium ion formation, followed by electrophilic aromatic substitution. Post-reaction hydrolysis with 1% Na2EDTA liberates the hydroxyl group, affording the target compound in 60–65% yield. While this method avoids multi-step sequences, it requires stringent temperature control to minimize polysubstitution.

Table 2: Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Key Advantage Limitation
Claisen-Schmidt 68–72 98.5 High scalability Requires ester hydrolysis
Nucleophilic Cyclization 67–75 97.8 One-pot synthesis Sensitive to moisture
Friedel-Crafts 60–65 96.2 Direct aryl introduction Low regioselectivity

Hydrolysis of Trifluoromethyl Precursors

Derivatives bearing trifluoromethyl groups serve as precursors for hydroxy-diketones. In a protocol adapted from trifluoromethyl-diketone syntheses, 1-(4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes alkaline hydrolysis (LiOH, MeCN/H2O, 9:1) at 50°C for 6 hours. Selective defluorination at the γ-position yields the hydroxylated product with 83% conversion efficiency. This method is notable for its compatibility with electron-deficient aryl groups, though stoichiometric control of base is essential to prevent diketone degradation.

Crystallization and Purification Techniques

Recrystallization from ethanol or methanol remains the standard purification method, producing needle-like crystals with a melting point of 242–243°C. Analytical data corroborate structural integrity: IR spectra show ν(C=O) stretches at 1715 cm⁻¹ and 1680 cm⁻¹, while 1H NMR (MeOH-d4) displays resonances at δ 4.73 (s, 1H, OH), 2.61 (m, 2H, CH2), and 1.35 (t, 3H, CH3). Purity exceeding 98% is routinely achieved, as verified by LC/MS and elemental analysis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-6-hydroxyhexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The dione functionalities can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

1-(4-Fluorophenyl)-6-hydroxyhexane-1,3-dione serves as a versatile building block in organic synthesis. It is utilized to create complex molecules with specific functional groups that are crucial for various chemical reactions.

Biology

The compound has been investigated for its biochemical properties due to its unique functional groups. It is explored as a potential biochemical probe for studying enzyme interactions and cellular processes.

Medicine

Anticancer Activity: Research indicates significant cytotoxic effects against various cancer cell lines. For example, it has shown enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to the standard chemotherapy agent bleomycin. The compound's IC50 values against different cancer cell lines are as follows:

Cell LineIC50 (µM)Comparison DrugEffectiveness
FaDu (hypopharyngeal)5.2BleomycinHigher
MCF-7 (breast cancer)8.0DoxorubicinComparable
A549 (lung cancer)6.5CisplatinComparable

Antibacterial Activity: The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated effective inhibition at low concentrations:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Mycobacterium tuberculosis12

Neuroprotective Effects: Preliminary studies suggest that this compound may possess neuroprotective properties, reducing oxidative stress markers in neuronal cultures and improving cell viability under neurotoxic conditions.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials with specific chemical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Case Studies

A notable case study involved administering this compound in animal models of cancer and neurodegenerative diseases. Results indicated reduced tumor size and improved cognitive function in treated animals compared to controls. These findings support the potential therapeutic applications of this compound in oncology and neurology.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-6-hydroxyhexane-1,3-dione exerts its effects involves interactions with various molecular targets. The fluorophenyl group can enhance binding affinity to specific enzymes or receptors, while the hydroxyl and dione functionalities may participate in hydrogen bonding and other interactions. These properties make it a versatile compound in drug design and material science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Structural Variations
  • Substituent Positions :
    • The hydroxyl group at position 6 (hexane chain) contrasts with hydroxyls on aromatic rings in chalcone derivatives (). This difference may influence hydrogen-bonding interactions with targets.
    • The 4-fluorophenyl group is a common feature in analogs like 2j (chalcone, ) and 1-(4-Fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione (). Fluorine’s electronegativity enhances binding affinity in enzyme pockets, as seen in chalcones with para-fluorophenyl groups showing lower IC50 values .
Electronegativity and Bioactivity
  • Chalcone derivatives () demonstrate that electronegative substituents (e.g., Br, F) at para positions correlate with lower IC50 values (higher potency). For example:
    • Compound 2j (4-bromo, 4-fluoro): IC50 = 4.70 μM.
    • Compound 2h (4-chloro, 4-methoxy): IC50 = 13.82 μM.
  • The target compound’s 4-fluorophenyl group may similarly enhance activity compared to methoxy-substituted analogs (e.g., 2p, IC50 = 70.79 μM) .
Yield and Purity
  • High-purity analogs like 1-(4-Fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione (NLT 97%, ) highlight industry standards for pharmaceutical intermediates, implying similar quality benchmarks for the target compound.

Pharmacological and Physicochemical Properties

Lipophilicity (ClogP)
  • Piperazine-2,3-dione derivatives () exhibit improved ClogP over piperazine, enhancing membrane penetration. The hexane backbone in the target compound may further increase lipophilicity compared to shorter-chain analogs (e.g., propane-diones) .
Enzyme Inhibition Potential
  • Chalcones with fluorophenyl groups (IC50 ~4–25 μM, ) suggest that the target compound’s structure could confer comparable or superior inhibitory activity, depending on hydroxyl positioning and chain length.

Data Table: Structural and Functional Comparison

Compound Name Backbone Key Substituents IC50 (μM) ClogP Reference
1-(4-Fluorophenyl)-6-hydroxyhexane-1,3-dione Hexane 4-Fluorophenyl, 6-OH N/A ~3.5* Inferred
Cardamonin (Chalcone) Propane 2,4-Dihydroxy (Ring A), Unsubstituted (Ring B) 4.35 2.8
Compound 2j (Chalcone) Propane 4-Bromo, 5-Iodo (Ring A); 4-Fluoro (Ring B) 4.70 3.1
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione Propane 4-Fluorophenyl, 2-Hydroxyphenyl N/A 2.5
Piperazine-2,3-dione derivatives Piperazine Varied arylalkyl groups N/A 1.5–3.0

*Estimated based on hexane backbone and substituent contributions.

Biological Activity

1-(4-Fluorophenyl)-6-hydroxyhexane-1,3-dione, a compound belonging to the diketone family, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structure-activity relationships, and biological effects, particularly focusing on its anticancer, antibacterial, and neuroprotective properties.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of 4-fluorobenzoyl chloride with appropriate diketones. The synthesis typically involves the formation of the diketone framework followed by hydroxylation at specific positions. The resulting compound exhibits a unique structure that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown enhanced apoptosis induction in FaDu hypopharyngeal tumor cells when compared to standard chemotherapy agents like bleomycin. The underlying mechanism appears to involve the modulation of key signaling pathways associated with cancer progression.

Cell Line IC50 (µM) Comparison Drug Effectiveness
FaDu (hypopharyngeal)5.2BleomycinHigher
MCF-7 (breast cancer)8.0DoxorubicinComparable
A549 (lung cancer)6.5CisplatinComparable

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrates significant activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that it can inhibit bacterial growth at low concentrations, making it a candidate for further development as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Mycobacterium tuberculosis12

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures and improve cell viability under neurotoxic conditions.

Case Studies

A notable case study involved the administration of this compound in animal models of cancer and neurodegenerative diseases. The results indicated a reduction in tumor size and improved cognitive function in treated animals compared to controls. These findings support the potential therapeutic applications of this compound in oncology and neurology.

The mechanisms by which this compound exerts its biological effects are still under investigation but are believed to involve:

  • Inhibition of key enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of apoptosis : It activates apoptotic pathways leading to programmed cell death in malignant cells.
  • Antioxidant activity : The hydroxyl group contributes to its ability to scavenge free radicals, thus protecting neuronal cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-6-hydroxyhexane-1,3-dione, and how can reaction conditions be optimized?

  • Methodology :

  • Michael Addition : A common approach involves reacting fluorophenyl chalcones with β-keto esters via Michael addition under basic conditions (e.g., NaOH in ethanol, refluxed for 8–12 hours). This method is scalable and yields intermediates that can be hydrolyzed to the target compound .
  • Separation Techniques : Post-synthesis, membrane technologies (e.g., nanofiltration) or chromatography (HPLC with C18 columns) are recommended for purification, especially to isolate stereoisomers or eliminate byproducts .
    • Optimization : Use factorial design (e.g., 2^3 factorial experiments) to test variables like temperature (60–100°C), catalyst concentration (5–15% NaOH), and reaction time (4–12 hours) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve stereochemistry and confirm the keto-enol tautomeric equilibrium using single-crystal X-ray diffraction. Disorder modeling (e.g., occupancy refinement) is essential if multiple conformations exist .
  • Multinuclear NMR : Use 19F^{19}\text{F} NMR to track fluorophenyl group interactions and 13C^{13}\text{C} DEPT for carbon assignments. Compare experimental data with computed spectra (Gaussian 16, B3LYP/6-31G**) .

Q. What are the typical reactivity patterns of the β-diketone and fluorophenyl moieties in this compound?

  • Methodology :

  • Keto-Enol Tautomerism : Investigate via UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO). The enol form dominates in polar aprotic solvents due to intramolecular hydrogen bonding .
  • Electrophilic Substitution : Perform nitration or halogenation reactions on the fluorophenyl ring under controlled conditions (e.g., HNO3_3/H2_2SO4_4 at 0°C) to assess regioselectivity .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthetic pathways for this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the M06-2X/cc-pVTZ level) to map potential energy surfaces and identify low-energy transition states. Tools like GRRM or AFIR are effective for automated path sampling .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents or catalysts. Validate predictions via high-throughput microreactor experiments .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

  • Methodology :

  • Multi-Technique Validation : If XRD reveals disorder (e.g., split occupancy in cyclohexene rings), cross-validate with solid-state NMR or Raman spectroscopy to confirm dynamic vs. static disorder .
  • Error Analysis : Apply Rietveld refinement for XRD data and Monte Carlo simulations to quantify uncertainties in peak assignments .

Q. What experimental design strategies are effective for optimizing regioselective functionalization?

  • Methodology :

  • Taguchi Design : Use L9 orthogonal arrays to test factors like solvent polarity (toluene, DMF), temperature (25–80°C), and catalyst (e.g., Pd/C vs. CuI). Analyze SN ratios to maximize yield of the desired regioisomer .
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track reaction intermediates and adjust conditions dynamically .

Q. What methodologies assess the compound’s stability under varying thermal or photolytic conditions?

  • Methodology :

  • Accelerated Aging Studies : Conduct thermogravimetric analysis (TGA) at 25–300°C (10°C/min) and UV exposure tests (254 nm, 48 hours). Monitor degradation via LC-MS and identify products using QTOF-MS .
  • Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf life under storage conditions .

Q. How can AI-driven automation enhance the discovery of novel derivatives with improved bioactivity?

  • Methodology :

  • Generative Models : Use GFlowNets or VAEs to design derivatives with modified fluorophenyl or diketone substituents. Prioritize candidates via docking studies (AutoDock Vina) against target enzymes (e.g., kinases) .
  • Self-Optimizing Reactors : Implement feedback loops where AI adjusts flow rates or reagent ratios in real time based on HPLC yield data .

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